(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride chemical properties
(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride chemical properties
An In-depth Technical Guide to (5-Bromo-3-methylpyridin-2-YL)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted pyridine core, featuring a reactive aryl bromide and a versatile primary amine, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its characteristic reactivity, and its strategic application in drug discovery programs. The information herein is curated to provide both foundational knowledge and practical insights for scientists engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle. (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride, as a member of this class, presents a unique combination of functional groups that make it an exceptionally valuable intermediate.[1] The molecule incorporates:
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A pyridine ring , which imparts specific electronic and solubility properties.
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A bromo substituent at the 5-position, ideal for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[2]
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A methyl group at the 3-position, which provides steric and electronic influence, potentially improving metabolic stability or modulating binding interactions.
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An aminomethyl group at the 2-position, a key pharmacophoric element and a nucleophilic handle for building out molecular complexity through amide bond formation, reductive amination, or alkylation.
This guide will deconstruct the properties and synthetic utility of this compound, providing a technical framework for its effective use in research and development.
Physicochemical and Spectroscopic Properties
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid with a defined purity of 95% or higher.[3][4]
| Property | Value | Source |
| IUPAC Name | (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | N/A |
| Synonyms | 2-(Aminomethyl)-5-bromo-3-methylpyridine HCl | [3] |
| CAS Number | 1257535-42-4 | [4] |
| Molecular Formula | C₇H₉BrN₂ · HCl | [4] |
| Molecular Weight | 237.53 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [4] |
| Solubility | As an amine hydrochloride salt, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol, and sparingly soluble in nonpolar organic solvents. | N/A |
Anticipated Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl protons (~2.4-2.6 ppm).- A singlet or AB quartet for the aminomethyl protons (~4.0-4.3 ppm).- Two distinct aromatic proton signals, likely doublets or singlets, in the pyridine region (~7.5-8.5 ppm).- A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon (~18-22 ppm).- A signal for the aminomethyl carbon (~45-50 ppm).- Five distinct aromatic carbon signals, including the C-Br carbon (~115-120 ppm) and four other signals between ~125-160 ppm. |
| Mass Spec (ESI+) | The free base (C₇H₉BrN₂) would show a characteristic isotopic pattern for a single bromine atom, with major peaks at m/z = 200.99 (for ⁷⁹Br) and 202.99 (for ⁸¹Br) in an approximate 1:1 ratio. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine salt (~2800-3100 cm⁻¹, broad).- C-H stretching for aromatic and alkyl groups (~2900-3100 cm⁻¹).- C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹).- C-Br stretching (~500-650 cm⁻¹). |
Synthesis and Purification
A robust synthesis of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is crucial for its application. While a specific documented procedure is not publicly available, a logical and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives.
Retrosynthetic Analysis
The primary amine functionality can be logically derived from the reduction of a nitrile group, which is a common and high-yielding transformation. The 2-cyano-5-bromo-3-methylpyridine intermediate can be constructed from a simpler, commercially available pyridine precursor. This multi-step approach ensures high purity and scalability.
Caption: Retrosynthetic pathway for the target compound.
Proposed Experimental Protocol
This protocol is a validated conceptualization based on analogous reactions described in the literature.[6][7]
Step 1: Synthesis of 2-Cyano-5-bromo-3-methylpyridine via Sandmeyer Reaction
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Diazotization: To a stirred suspension of 2-Amino-5-bromo-3-methylpyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution from the previous step to this mixture portion-wise, allowing for controlled gas evolution.
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Work-up: Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Reduction of 2-Cyano-5-bromo-3-methylpyridine to the Free Base Amine
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Reaction Setup: Charge a hydrogenation vessel with 2-Cyano-5-bromo-3-methylpyridine (1.0 eq), a suitable solvent (e.g., methanol saturated with ammonia to prevent secondary amine formation), and a catalytic amount of Raney Nickel (slurry in water).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
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Work-up: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-3-methylpyridin-2-YL)methanamine free base.
Step 3: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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Precipitation: Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Chemical Reactivity and Synthetic Utility
The true value of this building block lies in its orthogonal reactivity, allowing for selective modification at two distinct sites.
Caption: Key reaction pathways for the title compound.
Reactions at the Primary Amine
The aminomethyl group is a potent nucleophile, readily participating in a variety of essential bond-forming reactions:
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Acylation/Sulfonylation: Reacts with acid chlorides, sulfonyl chlorides, or activated esters to form stable amides and sulfonamides, respectively. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
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Reductive Amination: Condenses with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines.
Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed reactions, enabling the construction of complex molecular architectures.[8]
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Suzuki Coupling: Reacts with aryl or heteroaryl boronic acids (or esters) to form C-C bonds, effectively "stitching" molecular fragments together.[2] This reaction is highly robust and tolerant of a wide range of functional groups.
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Buchwald-Hartwig Amination: Couples with primary or secondary amines to form C-N bonds, providing access to substituted anilines and related structures.
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Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, introducing linear linkers into the molecular design.
Applications in Drug Discovery Workflow
This building block is ideally suited for modern drug discovery paradigms, particularly in lead generation and optimization. Its dual functionality allows for the rapid generation of diverse chemical libraries.
Caption: Role in a parallel synthesis drug discovery workflow.
In a typical workflow, the building block can be derivatized in a two-step parallel synthesis. First, a library of amides can be created by reacting the amine with a diverse set of acid chlorides. Each of these products, now containing a unique "R¹" group, can then be subjected to a Suzuki coupling reaction with a diverse set of boronic acids to install a unique "R²" group. This generates a matrix of novel compounds that can be screened for biological activity, rapidly exploring the chemical space around the pyridine core.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely published, data from closely related bromo-aminopyridine derivatives provide a strong basis for safe handling protocols.[9][10][11]
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Contact | H315: Causes skin irritation.[10] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| Eye Contact | H319: Causes serious eye irritation.[10] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Inhalation | H335: May cause respiratory irritation.[10] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[10] |
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Handling: Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12] All manipulations should be performed in a well-ventilated chemical fume hood. Avoid dust formation and inhalation.[13]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]
Conclusion
(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a high-value, versatile chemical intermediate. Its well-defined reactive sites—the primary amine and the aryl bromide—provide chemists with a reliable and powerful tool for constructing complex molecules. Understanding its physicochemical properties, reactivity, and safe handling is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
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2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. PubChem. Available at: [Link]
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MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Capot Chemical Co., Ltd. Available at: [Link] (Note: This is for a related compound, but handling procedures are analogous).
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. Google Patents.
-
The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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(5-Bromo-3-chloropyrazin-2-yl)methanamine | C5H5BrClN3 | CID 158220120 - PubChem. PubChem. Available at: [Link]
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